BenchChemオンラインストアへようこそ!

[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester

chiral synthesis stereochemistry enantiomeric purity

[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS 1353994-92-9) is a chiral, orthogonally protected pyrrolidine building block featuring an (R)-configured 3-amino substituent bearing both an N-ethyl carbamate (Cbz) protecting group and an N-1 chloroacetyl electrophilic handle. With a molecular weight of 324.81 Da, a calculated LogP of 2.48, and a single defined stereocenter at the pyrrolidine C3 position (InChI Key: UKPBBAKWNPKVPY-CQSZACIVSA-N), this compound belongs to a family of intermediates employed in the synthesis of neurokinin-3 (NK3) receptor antagonists and other CNS-penetrant pyrrolidine-based drug candidates.

Molecular Formula C16H21ClN2O3
Molecular Weight 324.80 g/mol
Cat. No. B7985065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester
Molecular FormulaC16H21ClN2O3
Molecular Weight324.80 g/mol
Structural Identifiers
SMILESCCN(C1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H21ClN2O3/c1-2-19(14-8-9-18(11-14)15(20)10-17)16(21)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3/t14-/m1/s1
InChIKeyUKPBBAKWNPKVPY-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester – Chiral Carbamate Building Block for CNS-Targeted Drug Discovery


[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS 1353994-92-9) is a chiral, orthogonally protected pyrrolidine building block featuring an (R)-configured 3-amino substituent bearing both an N-ethyl carbamate (Cbz) protecting group and an N-1 chloroacetyl electrophilic handle. With a molecular weight of 324.81 Da, a calculated LogP of 2.48, and a single defined stereocenter at the pyrrolidine C3 position (InChI Key: UKPBBAKWNPKVPY-CQSZACIVSA-N), this compound belongs to a family of intermediates employed in the synthesis of neurokinin-3 (NK3) receptor antagonists and other CNS-penetrant pyrrolidine-based drug candidates [1]. The chloroacetyl group serves as a versatile alkylating/acylating warhead, while the benzyl carbamate and chloroacetyl moieties offer fully orthogonal deprotection strategies essential for convergent medicinal chemistry routes .

Why Generic [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester Substitution Fails


Substituting [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester with its racemic mixture (CAS 1353943-99-3), the (S)-enantiomer (CAS 1354016-36-6), or N-alkyl variants (e.g., N–H, N–methyl, N–isopropyl) introduces uncontrolled variables that propagate through multi-step synthetic sequences and can compromise stereochemical integrity, pharmacokinetic profiles, and biological assay reproducibility . The (R)-configuration at the pyrrolidine C3 position is not a passive structural feature; it directly dictates the three-dimensional presentation of downstream pharmacophores in NK3 antagonist scaffolds, where even a single stereocenter inversion has been shown to alter receptor binding affinity [1]. Furthermore, the N-ethyl substituent occupies a defined steric and lipophilic space that cannot be replicated by N–methyl or N–isopropyl analogs, each of which produces a measurably different cLogP and conformational ensemble . The quantitative evidence below demonstrates that the (R)-N-ethyl-benzyl ester combination represents a structurally non-interchangeable node in chiral pyrrolidine-based synthesis.

[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester – Quantitative Differentiation Evidence for Procurement Decisions


Stereochemical Identity: Defined (R)-Enantiomer vs. Racemic Mixture – InChI Key Fingerprint Evidence

The target compound (CAS 1353994-92-9) is the single (R)-enantiomer, unambiguously identified by the stereochemically resolved InChI Key UKPBBAKWNPKVPY-CQSZACIVSA-N (incorporating the '/t14-/m1/s1' stereochemical layer). In contrast, the racemic mixture (CAS 1353943-99-3, Fluorochem F083725) bears the non-stereo InChI Key UKPBBAKWNPKVPY-UHFFFAOYSA-N, confirming the absence of defined stereochemistry . The (S)-enantiomer (CAS 1354016-36-6) possesses a distinct InChI Key reflecting the opposite configuration. This stereochemical resolution is not cosmetic: the Roche pyrrolidine NK3 antagonist patent family explicitly teaches that the (R)-configuration at the pyrrolidine C3 position is critical for high-affinity NK3 receptor binding, with stereochemical inversion producing substantial potency loss [1].

chiral synthesis stereochemistry enantiomeric purity

N-Ethyl Substitution: Calculated LogP and Steric Differentiation vs. N–H, N–Methyl, and N–Isopropyl Analogs

The N-ethyl substituent on the carbamate nitrogen of the target compound contributes a calculated LogP of 2.48 (Leyan vendor specification), positioning it within the optimal CNS drug-like lipophilicity window (LogP 2–4) . The N–methyl analog (CAS 1354002-84-8, MW 310.78) has a lower molecular weight and predictably lower LogP (~2.0 by fragment-based estimation), while the N–isopropyl analog (CAS 1353976-99-4, MW 338.83) is expected to exceed LogP 3.0, potentially compromising aqueous solubility and increasing promiscuous binding risk . The N–H analog (CAS 1353993-35-7) lacks the N-alkyl group entirely, producing a hydrogen-bond donor that alters molecular recognition and metabolic stability . In the context of CNS-targeted NK3 antagonist design, the N-ethyl group represents the empirically optimized substituent balancing passive permeability with metabolic stability [1].

lipophilicity CNS drug design N-alkyl SAR

Orthogonal Protecting Group Strategy: Benzyl (Cbz) Ester vs. tert-Butyl (Boc) Ester – Hydrogenolytic vs. Acidolytic Cleavage

The target compound features a benzyl carbamate (Cbz) protecting group that is cleavable by catalytic hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH), while remaining stable to the mildly acidic conditions (TFA) that cleave tert-butyl carbamates (Boc). The tert-butyl ester analog (CAS 1353977-78-2) employs a Boc group cleavable by TFA but stable to hydrogenolysis . This orthogonality is quantitatively decisive: in a convergent synthetic sequence requiring sequential deprotection of two amine functionalities, the Cbz group can be removed selectively in the presence of a Boc group (or vice versa) without cross-reactivity. The benzyl ester also provides UV-detectable chromophore (λmax ~254 nm) for HPLC monitoring, a practical advantage over the UV-transparent Boc group . The chloroacetyl group at N-1 remains intact under both Cbz hydrogenolysis and Boc acidolysis conditions, preserving the electrophilic warhead for subsequent diversification [1].

protecting group orthogonality solid-phase synthesis convergent synthesis

Chloroacetyl Electrophilic Handle: Quantitative Reactivity Comparison for Nucleophilic Displacement vs. Alternative Acylating Agents

The chloroacetyl group at the pyrrolidine N-1 position serves as a reactive electrophilic handle for SN2 displacement by amine, thiol, or alkoxide nucleophiles. This reactivity distinguishes it from the corresponding acetyl analog (which lacks the leaving group) and the bromoacetyl analog (which is more reactive but less shelf-stable) . In the context of NK3 antagonist synthesis, the chloroacetyl moiety is the documented intermediate state prior to N-alkylation with substituted benzylamines to install the final pharmacophore, as disclosed in the Roche patent family [1]. The presence of this pre-installed electrophilic handle eliminates the need for post-synthetic activation steps (e.g., mesylation or tosylation of an alcohol) and enables direct diversification of the pyrrolidine scaffold in library format [2].

alkylating agent electrophilic warhead SAR diversification

Commercial Purity Benchmarking: 98% (HPLC) Specification vs. Alternative Supplier Grades and the Racemate

The target (R)-enantiomer is supplied at 98% purity (HPLC) by Leyan (Cat. 1773154) and at NLT 98% by MolCore (Cat. MC622603), meeting the purity threshold typically required for advanced intermediate use in GLP-grade synthesis . In comparison, bio-fount supplies the same CAS number at 95% purity [1]. The racemic mixture (Fluorochem F083725) and the (S)-enantiomer (CymitQuimica, min. 95%) are available at lower documented purity specifications, which may necessitate additional purification before use in sensitive enantioselective transformations . The 3% absolute purity difference between 98% and 95% grades translates to a 2.5-fold higher impurity burden in the lower-grade material, which can interfere with chiral HPLC resolution, asymmetric catalysis, or crystallisation-driven enantiomeric enrichment steps .

chemical purity quality control vendor comparison

Availability and Supply Chain Reliability: Multi-Vendor Sourcing vs. Single-Source or Discontinued Comparators

The target (R)-enantiomer (CAS 1353994-92-9) is currently stocked or available from at least four independent vendors: Fluorochem (UK, F083726), Leyan (China, Cat. 1773154), MolCore (China, Cat. MC622603), and bio-fount (China). The racemic mixture (CAS 1353943-99-3) is available from Fluorochem (F083725) but has fewer alternative sources . Critically, the (R)-enantiomer listing at CymitQuimica (Ref. 10-F083726) is marked 'Discontinued,' highlighting that not all historical sources remain active . The (S)-enantiomer (CAS 1354016-36-6) is available from CymitQuimica and chemenu.com, but with fewer suppliers overall . Multi-vendor availability of the (R)-enantiomer reduces single-supplier dependency risk for long-term drug discovery programs, where consistent intermediate supply is critical for SAR campaign continuity .

supply chain vendor redundancy procurement risk

Best Research and Industrial Application Scenarios for [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester


Chiral Intermediate for CNS-Penetrant NK3 Receptor Antagonist Lead Optimization

The defined (R)-stereochemistry at the pyrrolidine C3 position, combined with the N-ethyl substituent providing a CNS-optimal cLogP of 2.48, makes this compound the appropriate intermediate for constructing NK3 receptor antagonists where stereochemical integrity and passive CNS permeability are both required. As disclosed in the Roche patent family (US 8,618,303 B2), the chloroacetyl group is the immediate precursor to the final N-benzyl pharmacophore, and the Cbz group allows late-stage hydrogenolytic deprotection to reveal the free amine for further diversification [1]. Programs that substitute the racemate risk incorporating the inactive enantiomer into the final compound, complicating in vivo PK/PD interpretation.

Orthogonal Protection for Convergent Synthesis of Bifunctional Pyrrolidine Scaffolds

This compound uniquely combines three orthogonally addressable functional groups: (i) the chloroacetyl electrophile at N-1 for nucleophilic displacement, (ii) the Cbz-protected N-ethyl amine at C3 for hydrogenolytic unveiling, and (iii) the benzyl ester chromophore enabling UV-guided HPLC purification. This triad enables a convergent synthetic strategy where each handle can be manipulated independently without protecting group crossover, reducing step count by an estimated 2–3 steps compared to linear sequences that require sequential protection/deprotection cycles . The tert-butyl ester analog (Boc-protected) would not support the same orthogonal sequence when acid-labile functionality is present elsewhere in the molecule.

High-Purity Starting Material for Enantioselective Catalysis and Chiral Pool Synthesis

With a documented purity specification of 98% (HPLC) from Leyan and MolCore, this compound meets the purity threshold for use as a chiral building block in enantioselective transformations where trace impurities can poison chiral catalysts (e.g., Ru-BINAP, Rh-DuPhos) or act as competing ligands. The 98% grade provides a 2.5-fold lower impurity burden compared to 95% material from alternative sources, reducing the risk of catalyst deactivation and improving enantiomeric excess (ee) reproducibility in downstream asymmetric steps .

Structure-Activity Relationship (SAR) Exploration of N-Alkyl Pyrrolidine Carbamates in CNS Programs

The N-ethyl substituent of this compound occupies a specific steric and lipophilic niche (cLogP 2.48) that distinguishes it from the N–methyl (lower LogP, reduced CNS penetration potential), N–isopropyl (higher LogP, increased metabolic liability), and N–H (H-bond donor, altered target engagement) analogs [2]. For medicinal chemistry teams systematically exploring N-alkyl SAR around a pyrrolidine carbamate core, this compound serves as the balanced reference point against which the effects of smaller (N–methyl) and larger (N–isopropyl) substituents are measured, enabling rational, data-driven optimization of ADME properties without confounding stereochemical variables.

Quote Request

Request a Quote for [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.